2,4-Diamino-6-hydroxy-5-phenylazopyrimidine
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Overview
Description
4(3H)-PYRIMIDINONE,2,6-DIAMINO-5-(2-PHENYLDIAZENYL)- is a heterocyclic compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrimidinone core with amino groups at positions 2 and 6, and a phenyl diazenyl group at position 5. The presence of these functional groups imparts distinct chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-PYRIMIDINONE,2,6-DIAMINO-5-(2-PHENYLDIAZENYL)- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-diaminopyrimidine with a diazonium salt derived from aniline. The reaction is usually carried out in an acidic medium to facilitate the formation of the diazenyl linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully monitored and controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4(3H)-PYRIMIDINONE,2,6-DIAMINO-5-(2-PHENYLDIAZENYL)- undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The diazenyl group can be reduced to form corresponding hydrazine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, hydrazine derivatives, and various substituted pyrimidinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4(3H)-PYRIMIDINONE,2,6-DIAMINO-5-(2-PHENYLDIAZENYL)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4(3H)-PYRIMIDINONE,2,6-DIAMINO-5-(2-PHENYLDIAZENYL)- involves its interaction with specific molecular targets. The amino groups and diazenyl linkage allow it to form hydrogen bonds and other interactions with enzymes and receptors. This can lead to inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone Derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
2,4-Diaminopyrimidine Derivatives: These compounds also feature amino groups on a pyrimidine ring and are known for their therapeutic potential.
Uniqueness
4(3H)-PYRIMIDINONE,2,6-DIAMINO-5-(2-PHENYLDIAZENYL)- is unique due to the presence of the phenyl diazenyl group, which imparts distinct chemical reactivity and potential for diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
2,4-diamino-5-phenyldiazenyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6O/c11-8-7(9(17)14-10(12)13-8)16-15-6-4-2-1-3-5-6/h1-5H,(H5,11,12,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDXKPHUGKQTPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(N=C(NC2=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3054-70-4 |
Source
|
Record name | 4-Pyrimidinol, 2,6-diamino-5-(phenylazo)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003054704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Py 40 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5200 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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